[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
CAS No.: 1808536-00-6
Cat. No.: VC2885436
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808536-00-6 |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | [(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9;;/h2,4,7,9H,3,5-6,10H2,1H3;2*1H/t7-,9+;;/m0../s1 |
| Standard InChI Key | FJDIDAKOEDWZKQ-CJGWJYNLSA-N |
| Isomeric SMILES | CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl |
| SMILES | CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl |
| Canonical SMILES | CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl |
Introduction
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral organic compound featuring an oxolane (tetrahydrofuran) ring and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its unique structural properties, which may influence its interactions with biological targets.
Structural Features and Similar Compounds
The compound contains a methanamine group attached to the oxolane ring, contributing to its potential biological activity. Similar compounds include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride | Similar oxolane and pyrazole structure | Different pyrazole substitution affecting activity |
| (R)-[2-(1-benzylpyrazolyl)oxolan]methanamine | Benzyl group instead of methyl | May exhibit different binding profiles |
| rac-(2R,3S)-2-(pyrazolyl)oxolan derivatives | Variations in substituents on pyrazole | Potentially different pharmacological properties |
Synthesis and Reactivity
The synthesis of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride typically involves multi-step organic synthesis techniques. These routes are designed to optimize yield and purity while minimizing by-products. The reactivity of this compound can be attributed to its functional groups, which are crucial for exploring structure-activity relationships in medicinal chemistry.
Interaction Studies
Interaction studies are essential to understand how [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride interacts with biological targets. These studies typically involve molecular docking and biological assays to optimize the compound's efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume